トリフェニルブチルホスホニウムヨージド

概要

説明

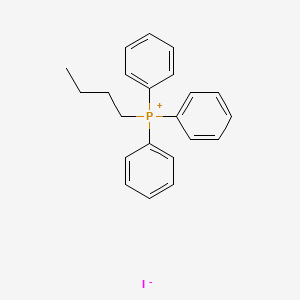

Butyltriphenylphosphonium iodide is a cationic surfactant belonging to the quaternary phosphonium salts category. It is known for its excellent antistatic, dispersing, and emulsifying abilities. The compound is characterized by its molecular formula C22H24IP and a molecular weight of 446.30 g/mol . It appears as a white to off-white crystal and is soluble in water and ethanol .

科学的研究の応用

Organic Synthesis

Butyltriphenylphosphonium iodide is commonly utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules. It acts as a phase-transfer catalyst, facilitating reactions between organic and aqueous phases.

Key Reactions:

- Wittig Reaction : The compound serves as a phosphonium salt in the Wittig reaction, which is used to convert carbonyl compounds into alkenes. The phosphonium salt reacts with a base to generate a ylide that subsequently reacts with carbonyl compounds.

- Alkylation Reactions : It can be employed in alkylation reactions to introduce butyl groups into various substrates, enhancing the solubility and reactivity of the resulting compounds.

Catalysis

Butyltriphenylphosphonium iodide has been investigated for its catalytic properties in several chemical transformations:

| Catalytic Application | Description |

|---|---|

| Cross-Coupling Reactions | Used in Suzuki and Heck reactions for the formation of biaryl compounds. |

| Hydrogenation | Acts as a catalyst in hydrogenation processes, improving reaction rates. |

| Oxidation Reactions | Facilitates oxidation reactions, particularly in the presence of oxidizing agents. |

Medicinal Chemistry

In medicinal chemistry, butyltriphenylphosphonium iodide has shown potential as a drug delivery agent due to its ability to enhance membrane permeability of various therapeutic agents.

Case Studies:

- Anticancer Activity : Research has demonstrated that formulations containing butyltriphenylphosphonium iodide can improve the efficacy of chemotherapeutic agents by facilitating their transport across cell membranes.

- Antimicrobial Applications : Studies indicate that this compound exhibits antimicrobial properties when used in conjunction with other agents, enhancing their effectiveness against resistant strains of bacteria.

Table 1: Comparison of Reactivity

| Reagent | Reactivity Level | Typical Applications |

|---|---|---|

| Butyltriphenylphosphonium iodide | High | Organic synthesis, catalysis |

| Other phosphonium salts | Moderate | Limited applications in organic synthesis |

Table 2: Summary of Biological Activities

作用機序

Target of Action

Butyltriphenylphosphonium iodide is a type of cationic surfactant . It is primarily used as a phase transfer catalyst . The primary targets of this compound are the reactants in a chemical reaction that are in different phases . As a phase transfer catalyst, it facilitates the migration of a reactant from one phase into another, allowing the reaction to proceed .

Mode of Action

The compound interacts with its targets by reducing the energy barrier between two phases, allowing reactants to move freely between them . This results in an increased rate of reaction . It has been found to be involved in reactions of bismuth iodide with alkyltriphenylphosphonium halides .

Biochemical Pathways

It is known that phosphorus-containing compounds play a crucial role in various biochemical pathways . They are essential components of biological cells acting as substrates of enzymes or the products of enzymatic reactions .

Pharmacokinetics

It is known to be soluble in water and ethanol , which suggests it could be absorbed and distributed in the body. Its stability indicates it may persist in the body for some time before being metabolized and excreted.

Result of Action

The primary result of the action of butyltriphenylphosphonium iodide is the facilitation of chemical reactions . It has been used in the synthesis of various compounds . For example, it has been found to be involved in the reaction of bismuth iodide with methyltriphenylphosphonium iodide, leading to the formation of new bismuth complexes .

Action Environment

The action of butyltriphenylphosphonium iodide can be influenced by various environmental factors. For instance, the reactions of bismuth iodide with alkyltriphenylphosphonium halides have been found to yield different results in different solvents and at different starting reagent molar ratios . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment in which it is used .

準備方法

Butyltriphenylphosphonium iodide can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with butyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the phosphonium salt . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield of the final product.

化学反応の分析

Butyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Wittig Reactions: It is used in Wittig reactions to form alkenes from aldehydes and ketones.

Common reagents used in these reactions include sodium hydroxide, phase transfer catalysts like tetrabutylammonium iodide, and various organic solvents . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

類似化合物との比較

Butyltriphenylphosphonium iodide can be compared with other similar compounds such as:

Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a butyl group.

Allyltriphenylphosphonium iodide: Contains an allyl group and is used in similar applications as butyltriphenylphosphonium iodide.

Benzyltriphenylphosphonium iodide: Features a benzyl group and is employed in organic synthesis and catalysis.

The uniqueness of butyltriphenylphosphonium iodide lies in its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological membranes.

生物活性

Butyltriphenylphosphonium iodide (BTPPI) is a quaternary ammonium compound that exhibits significant biological activity, particularly in the context of cellular processes and potential therapeutic applications. This article reviews the biological mechanisms, effects, and relevant studies associated with BTPPI, highlighting its role in various biological systems.

BTPPI is characterized by its hydrophobic butyl group and three phenyl groups attached to a phosphorus atom, making it a lipophilic compound. Its structure allows for easy incorporation into cellular membranes, influencing membrane dynamics and signaling pathways.

The biological activity of BTPPI is primarily linked to its ability to interact with cellular membranes and modulate ion transport mechanisms. Notably, it has been studied for its effects on the sodium/iodide symporter (NIS), which is crucial for iodide uptake in thyroid cells.

Sodium/Iodide Symporter Modulation

- NIS Functionality : BTPPI has been shown to enhance the expression and functionality of NIS in thyroid cells. This is significant for iodine uptake, which is essential for thyroid hormone synthesis. The modulation of NIS by BTPPI can potentially improve therapeutic strategies for thyroid-related disorders .

- Cellular Uptake Studies : Research indicates that BTPPI increases iodide uptake in FRTL-5 thyroid cells by promoting NIS translocation to the plasma membrane. This effect was quantified through iodide uptake assays, showing a marked increase in cellular iodide levels upon treatment with BTPPI .

Case Studies

Several studies have explored the biological implications of BTPPI:

- Thyroid Cancer Treatment : In a study examining differentiated thyroid cancers, BTPPI was found to counteract the inhibitory effects of certain proto-oncogenes on NIS expression, thereby enhancing iodide uptake and improving the efficacy of radioiodine therapy .

- Iodine Excess Response : Another investigation into the effects of iodine excess on thyroid function revealed that BTPPI could mitigate some negative impacts associated with high iodide levels, such as reduced NIS expression and function. This suggests a protective role of BTPPI in maintaining thyroid health under conditions of iodine overload .

Data Table: Biological Effects of BTPPI

特性

IUPAC Name |

butyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.HI/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNCKGZETNCAMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1779-51-7 (bromide) | |

| Record name | Butyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022949844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10945630 | |

| Record name | Butyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22949-84-4 | |

| Record name | Phosphonium, butyltriphenyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22949-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022949844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyltriphenylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltriphenylphosphonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6F4UX7HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (3S-Hydroxy-2S-methyl)butyltriphenylphosphonium iodide in organic synthesis?

A1: (3S-Hydroxy-2S-methyl)butyltriphenylphosphonium iodide serves as a crucial chiral building block in the enantiospecific synthesis of Pseudomonic Acid C [, ]. This compound acts as a reagent, specifically a phosphonium ylide precursor, in Wittig reactions, enabling the stereoselective introduction of the specific chiral side chain found in Pseudomonic Acid C. This is particularly important due to the biological activity of Pseudomonic Acid C and its analogs as antibiotic agents.

Q2: What are the challenges associated with the synthesis of (3S-Hydroxy-2S-methyl)butyltriphenylphosphonium iodide?

A2: The synthesis of (3S-Hydroxy-2S-methyl)butyltriphenylphosphonium iodide requires careful control of stereochemistry to ensure the desired enantiomer is produced [, ]. Achieving high enantiomeric purity is essential, as the biological activity of Pseudomonic Acid C is dependent on its stereochemistry. This necessitates the use of enantiospecific synthetic strategies and careful selection of starting materials and reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。